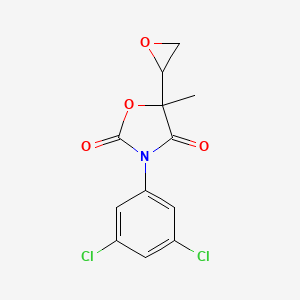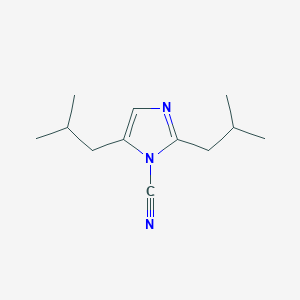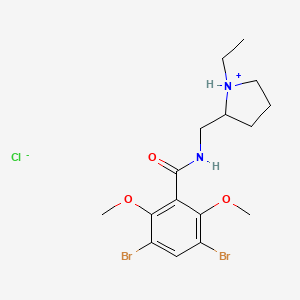
2,2',3,3',4,4',5,5',6,6'-Decanitro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,3,3’,4,4’,5,5’,6,6’-Decanitro-1,1’-biphenyl is a highly nitrated organic compound It is a derivative of biphenyl, where each phenyl ring is substituted with five nitro groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,4’,5,5’,6,6’-Decanitro-1,1’-biphenyl typically involves the nitration of biphenyl. The process requires a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the biphenyl rings.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to achieve the desired product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various chemical transformations.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized biphenyl derivatives.
Reduction: Amino-substituted biphenyls.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
科学的研究の応用
2,2’,3,3’,4,4’,5,5’,6,6’-Decanitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, including high-energy materials and explosives.
作用機序
The mechanism of action of 2,2’,3,3’,4,4’,5,5’,6,6’-Decanitro-1,1’-biphenyl involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, depending on the environment and the presence of other reactive species. The pathways involved include electron transfer processes and the formation of reactive intermediates.
類似化合物との比較
2,2’,3,3’,4,4’,5,5’,6,6’-Decafluoro-1,1’-biphenyl: A fluorinated derivative with different chemical properties.
2,2’,3,3’,4,4’,5,5’,6,6’-Decachloro-1,1’-biphenyl: A chlorinated analogue with distinct reactivity.
Uniqueness: 2,2’,3,3’,4,4’,5,5’,6,6’-Decanitro-1,1’-biphenyl is unique due to its high degree of nitration, which imparts specific chemical and physical properties
特性
CAS番号 |
84647-88-1 |
|---|---|
分子式 |
C12N10O20 |
分子量 |
604.18 g/mol |
IUPAC名 |
1,2,3,4,5-pentanitro-6-(2,3,4,5,6-pentanitrophenyl)benzene |
InChI |
InChI=1S/C12N10O20/c23-13(24)3-1(4(14(25)26)8(18(33)34)11(21(39)40)7(3)17(31)32)2-5(15(27)28)9(19(35)36)12(22(41)42)10(20(37)38)6(2)16(29)30 |
InChIキー |
BOLMRKSMYRIFKC-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C2=C(C(=C(C(=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


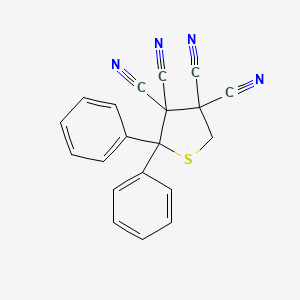
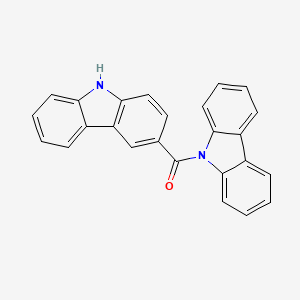
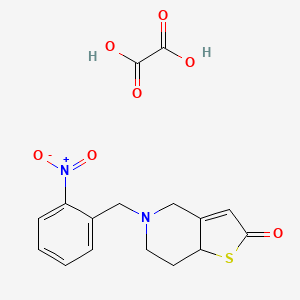

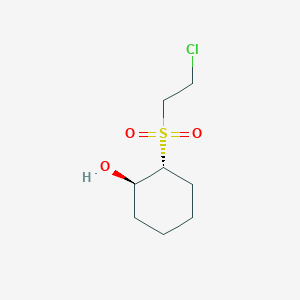
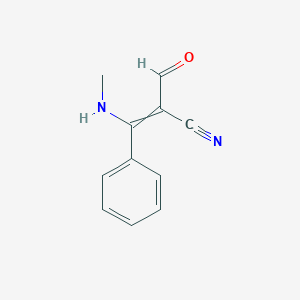
![Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14414934.png)
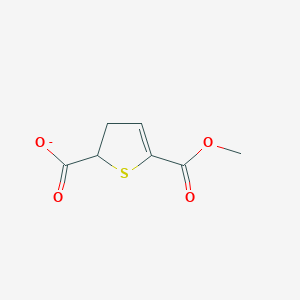
![Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo-](/img/structure/B14414947.png)

